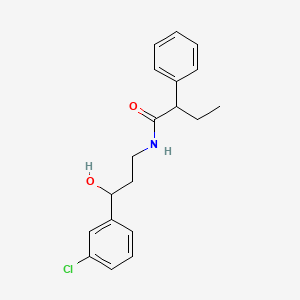

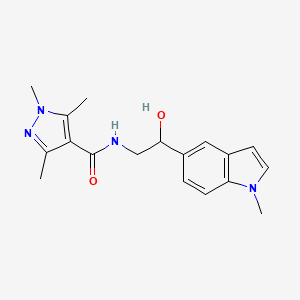

![molecular formula C22H26N2O4 B2930021 4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921586-28-9](/img/structure/B2930021.png)

4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains an isopropoxy group, a trimethyl group, a tetrahydrobenzo[b][1,4]oxazepin ring, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrobenzo[b][1,4]oxazepin ring is a key structural feature, and the isopropoxy and benzamide groups are likely attached to this ring .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups it contains. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The isopropoxy group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its stability under different conditions .Scientific Research Applications

Synthesis and Characterization of New Thermosetting Polybenzoxazines

Novel thermosetting systems based on multi-functional benzoxazines were developed, emphasizing the synthesis of monomers and characterization of the resulting products through Nuclear Magnetic Resonance (NMR), Size-Exclusion Chromatography (SEC), and Fourier Transform Infrared Spectroscopy (FTIR). These materials exhibited improved thermal, viscoelastic, and mechanical properties compared to conventional polybenzoxazine, highlighting the potential for advanced material applications (Gilbert et al., 2018).

Antiproliferative Effects on Cancer Cells

Research on the synthesis of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives demonstrated competitive antiproliferative activities against melanoma and hematopoietic cell lines. Notably, specific derivatives exhibited potent activities, serving as both potent and selective Raf kinase inhibitors and mild inhibitors of PI3Kα, suggesting their potential in cancer treatment (Kim et al., 2011).

Novel One-Pot Synthesis Method for Tetrahydrobenzo[b][1,5]diazepine Derivatives

A novel and efficient method for synthesizing tetrahydrobenzo[b][1,5]diazepine derivatives was developed, offering an alternative approach for creating compounds with broad biological activities. This method highlights the importance of innovative synthesis techniques in exploring new compounds with potential biological applications (Shaabani et al., 2009).

Development of Potent Serotonin-3 (5-HT3) Receptor Antagonists

The study focused on the structure-activity relationship of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides, leading to the identification of potent serotonin-3 (5-HT3) receptor antagonists. This research contributes to the understanding of molecular features required for high receptor affinity and specificity (Harada et al., 1995).

Synthesis of Novel Dibenzo[b,f]azepine Tethered Isoxazoline Derivatives with Anti-Cancer Activity

This study reported the synthesis and characterization of novel dibenzoazepine-fused hybrid structures containing isoxazolines (DBIs), exhibiting strong anti-cancer activity against various cancer cell lines. The findings underscore the potential of DBIs as chemotherapeutic agents (Sadashiva et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-propan-2-yloxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-14(2)28-17-9-6-15(7-10-17)20(25)23-16-8-11-19-18(12-16)24(5)21(26)22(3,4)13-27-19/h6-12,14H,13H2,1-5H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBDHRQQMSJLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

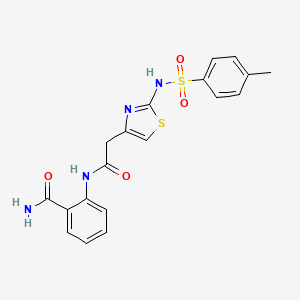

![8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)

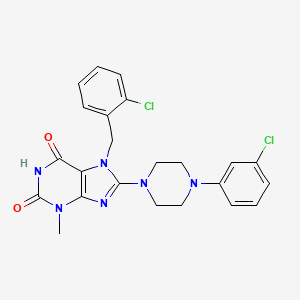

![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)

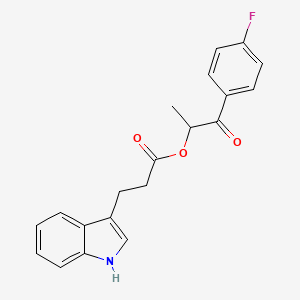

![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)